molecular formula C19H15ClN4O2S2 B14435707 N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide CAS No. 82588-53-2

N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide

Cat. No.: B14435707
CAS No.: 82588-53-2
M. Wt: 430.9 g/mol
InChI Key: KDKDTEQJJWTRHM-UHFFFAOYSA-N
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Description

N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[330]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the chlorophenyl and sulfonamide groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic thiazole derivatives, chlorophenyl-substituted compounds, and sulfonamide-containing molecules. Examples include:

Uniqueness

N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

CAS No.

82588-53-2

Molecular Formula

C19H15ClN4O2S2

Molecular Weight

430.9 g/mol

IUPAC Name

N-[[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H15ClN4O2S2/c1-13-2-8-16(9-3-13)28(25,26)23-21-12-17-18(14-4-6-15(20)7-5-14)22-19-24(17)10-11-27-19/h2-12,23H,1H3

InChI Key

KDKDTEQJJWTRHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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